molecular formula C20H16BrN3OS B11582826 9-Bromo-2-(5-methylthiophen-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(5-methylthiophen-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11582826
M. Wt: 426.3 g/mol
InChI Key: UETCPJUTMOAIOM-UHFFFAOYSA-N
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Description

9-Bromo-2-(5-methylthiophen-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(5-methylthiophen-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. Common starting materials might include brominated aromatic compounds, thiophene derivatives, and pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(5-methylthiophen-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-2-(thiophen-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 9-Bromo-2-(5-methylthiophen-2-yl)-5-(phenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The unique combination of functional groups in 9-Bromo-2-(5-methylthiophen-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H16BrN3OS

Molecular Weight

426.3 g/mol

IUPAC Name

9-bromo-2-(5-methylthiophen-2-yl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H16BrN3OS/c1-12-2-5-19(26-12)16-11-17-15-10-14(21)3-4-18(15)25-20(24(17)23-16)13-6-8-22-9-7-13/h2-10,17,20H,11H2,1H3

InChI Key

UETCPJUTMOAIOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=NC=C5

Origin of Product

United States

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